Deamino-Tyr-Tyr ethyl ester
Description
Deamino-Tyr-Tyr ethyl ester is a synthetic dipeptide derivative in which the amino groups of tyrosine residues are removed (deamination), and the carboxyl terminus is esterified with ethanol. This modification enhances its lipophilicity and stability compared to its non-esterified counterparts, making it suitable for applications in biochemical research, drug delivery, and enzymatic studies.
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-26-20(25)18(13-15-5-10-17(23)11-6-15)21-19(24)12-7-14-3-8-16(22)9-4-14/h3-6,8-11,18,22-23H,2,7,12-13H2,1H3,(H,21,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNNQLLASRVTMB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Deamino-Tyr-Tyr ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of tyrosine derivatives with ethanol in the presence of a catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity . The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Deamino-Tyr-Tyr ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Deamino-Tyr-Tyr ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Deamino-Tyr-Tyr ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-L-Tyrosine Ethyl Ester
- Structure : Features an acetylated tyrosine residue with an ethyl ester group (Figure 2B, ).

- Solubility: Highly soluble in organic solvents (e.g., ethanol, DMF) but poorly soluble in aqueous buffers, similar to Deamino-Tyr-Tyr ethyl ester .
- Spectroscopic Behavior : Exhibits temperature-dependent absorbance shifts in derivative spectroscopy, with peak positions influenced by solvent dielectric constants (Figure 4, ).
- Functional Role : Used as a substrate in enzymatic assays, leveraging its stability and chromogenic properties .
Hexadecanoic Acid Ethyl Ester (Palmitic Acid Ethyl Ester)
- Applications : Identified in plant extracts (e.g., Phaeanthus vietnamensis) for anti-inflammatory and metabolic modulation .

- Stability: Ethyl esterification reduces oxidative degradation compared to free fatty acids, a property likely shared with this compound .
- Bioavailability : Enhanced membrane permeability due to lipophilicity, critical for cellular uptake in drug formulations .
Cardanol Ethyl Ester
- Physical Properties: Property Cardanol Ethyl Ester Diesel Fuel Cetane Number 52.1 47.8 Viscosity (cSt) 4.2 3.1 Heating Value (MJ/kg) 39.8 42.5 (Table 3, )
- Functional Comparison: Ethyl esters like cardanol exhibit superior oxidative stability and lower toxicity than methyl esters, suggesting analogous advantages for this compound in industrial applications .
Comparative Analysis of Ethyl Esters in Research
Solubility and Stability
- This compound: Expected to follow trends observed in DHA ethyl ester (solubility: 100 mg/mL in DMF; 0.15 mg/mL in PBS), with esterification improving shelf-life .
- Mandelic Acid Ethyl Ester : Demonstrates chiral selectivity in gas chromatography, influenced by temperature and derivatization (Figure 4, ).

Industrial Relevance
- Biodiesel : Ethyl esters (e.g., fish oil, sapota seed oil) are preferred over methyl esters for their renewable sourcing and lower toxicity, highlighting the versatility of ethyl ester derivatives .
Q & A
Q. What are the optimal synthetic protocols for Deamino-Tyr-Tyr ethyl ester, and how do reaction parameters influence yield?
Methodological Answer: Synthesis of this compound typically involves esterification or transesterification reactions. Key variables include temperature, reaction time, and catalyst selection. For example, supercritical transesterification (using co-solvents) can enhance yield by optimizing solvent polarity and reducing mass transfer limitations. Reaction temperatures between 60–80°C and times of 2–4 hours are common starting points, but kinetic studies (e.g., time-course experiments) are critical for refinement . Characterization via NMR and HPLC ensures product purity, with retention indices (RI) and Kovats indices providing comparative validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Useful for tracking aromatic amino acid derivatives; temperature-dependent 2nd derivative absorbance spectroscopy can resolve overlapping peaks (e.g., tyrosine vs. phenylalanine derivatives) .
- GC-MS/FID : Retention indices (e.g., OV101, DB5 columns) and mass fragmentation patterns aid in structural confirmation .
- HPLC : Reverse-phase columns with UV detection at 280 nm are standard for quantifying purity and stability. Include internal standards (e.g., L-Cysteine ethyl ester derivatives) to validate reproducibility .
Q. How does the ester group in this compound influence its stability under varying pH and temperature conditions?
Methodological Answer: Stability studies should employ accelerated degradation protocols:
- pH Stability : Incubate samples in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) or isothermal stress testing (40–80°C) to identify decomposition thresholds. Ethyl esters generally exhibit higher hydrolytic stability than methyl esters due to steric hindrance .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
Methodological Answer: Discrepancies often arise from variability in experimental models or analytical methods. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for esterase activity, which may hydrolyze the compound .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like dosage and administration routes .
- Replicate Key Findings : Independent validation in multiple labs using shared protocols ensures reproducibility .
Q. What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using software like GROMACS or AMBER. Focus on the ethyl ester’s steric and electronic effects on binding affinity .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Validate against in vitro data to refine predictive accuracy .
Q. How should researchers design experiments to evaluate the compound’s role in enzyme inhibition or signal transduction pathways?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) in real-time assays. Include positive controls (e.g., known kinase inhibitors) .
- Pathway Analysis : Use CRISPR-Cas9 knockouts or siRNA silencing to identify downstream targets. For example, cAMP/PKA signaling can be probed via FRET-based biosensors .
- Ethical Considerations : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .
Q. What statistical methods are recommended for analyzing dose-response or time-series data in studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using the Hill equation (variable slope) in tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Time-Series Analysis : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Use ANOVA with post-hoc corrections for multiple comparisons .
Methodological Best Practices
- Data Reproducibility : Document raw data in appendices, including instrument settings and calibration curves .
- Ethical Compliance : Obtain ethics approval for biological studies and disclose conflicts of interest .
- Literature Review : Prioritize primary sources from PubMed and established journals, avoiding non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



